N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide
Description
This compound features a benzo[d]thiazole core linked via a carboxamide group to an ethyl chain terminating in a pyrazole ring substituted with a furan-2-yl group at the 4-position.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-16(17-20-13-4-1-2-6-15(13)24-17)18-7-8-21-11-12(10-19-21)14-5-3-9-23-14/h1-6,9-11H,7-8H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSCBHDIYMUSLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN3C=C(C=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as benzothiazole derivatives, have been reported to inhibit various enzymes like dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, casdihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase.
Mode of Action
It’s known that benzothiazole derivatives can interact with their targets and inhibit their function. For instance, they can inhibit the function of enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential interaction with various enzymes. For instance, inhibition of dihydroorotase would disrupt pyrimidine synthesis, while inhibition of DNA gyrase would interfere with DNA replication. The exact pathways affected by this compound would depend on its specific targets.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets. For instance, if the compound inhibits enzymes involved in bacterial cell wall synthesis, it could lead to bacterial cell death
Biological Activity
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered significant interest due to its potential biological activities. The compound features a unique structural combination of a furan moiety, a pyrazole ring, and a benzo[d]thiazole backbone. Its molecular formula is with a molecular weight of .
Structural Characteristics
The structural features of this compound contribute to its biological activity, particularly as an inhibitor of human neutrophil elastase (HNE), which is involved in inflammatory processes and tissue remodeling. This inhibition is significant for therapeutic applications in diseases characterized by excessive elastase activity, such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .
This compound exhibits its biological activity primarily through the inhibition of human neutrophil elastase. This enzyme plays a crucial role in the degradation of extracellular matrix proteins, and its overactivity is linked to various pathological conditions.
Antimicrobial and Antifungal Properties
Preliminary studies indicate that this compound may also possess antimicrobial and antifungal properties. The presence of the furan and pyrazole moieties enhances its interaction with various biological targets, potentially increasing its effectiveness against microbial infections .
Anticancer Potential
Research has demonstrated that compounds similar to this compound may exhibit anticancer properties. For instance, thiazole derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
In Vitro Studies
In vitro studies have demonstrated that thiazole-based compounds can inhibit the growth of various cancer cell lines. For example, one study found that specific thiazole derivatives exhibited IC50 values below 5 µg/mL against breast cancer cell lines, indicating potent anticancer activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis reveals that modifications in the molecular structure significantly affect the biological activity of these compounds. For instance, the introduction of electron-donating groups at specific positions on the aromatic rings has been shown to enhance anticancer activity .
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(thiophen-3-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide | Contains thiophene instead of furan | Potentially similar inhibitory activity |
| N-(3-methylfuran-2-yl)-N'-(1H-pyrazol-1-yl)benzothiazole | Methylated furan ring | Antimicrobial properties |
| 4-methylthiazole derivatives | Core thiazole structure | Antimicrobial and anticancer activities |
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table highlights key structural differences and molecular properties of analogous compounds:
Key Observations :
Physicochemical Properties
- Solubility : The furan group’s oxygen atom may improve aqueous solubility compared to thiophene analogs but reduce it relative to pyridine-containing compounds.
- Melting Point : Likely lower than thiophene analogs (e.g., reports melting points of 160–220°C for similar compounds) due to furan’s weaker intermolecular forces .
Q & A
Q. What are the established synthetic routes for N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the pyrazole ring via cyclization of hydrazine derivatives with furan-2-carbaldehyde under reflux conditions .
- Step 2 : Ethyl linkage coupling between the pyrazole and benzothiazole moieties using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous DMF .
- Step 3 : Purification via column chromatography (e.g., hexane:ethyl acetate gradients) and characterization using NMR, IR, and MS .
- Optimization : Reaction yields improve with controlled temperature (60–80°C), inert atmospheres (N₂), and catalyst screening (e.g., triethylamine for acid scavenging) .
Q. How is the compound characterized structurally, and what analytical techniques validate its purity?
- Methodological Answer :
- 1H/13C NMR : Confirms proton environments and carbon frameworks (e.g., furan C-H peaks at δ 6.3–7.5 ppm; benzothiazole carbonyl at ~168 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 393.4) .
- HPLC : Ensures >95% purity using C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How do contradictory reports on the compound’s biological activity (e.g., anti-inflammatory vs. anticancer) inform experimental design?
- Methodological Answer : Discrepancies arise from assay-specific variables:
- Target Selection : Anti-inflammatory activity may involve COX-2 inhibition (IC₅₀ assays), while anticancer effects correlate with apoptosis via caspase-3 activation .
- Structural Analogs : Replace the trifluoromethoxy group (e.g., with methoxy or chloro substituents) to isolate pharmacophore contributions .
- Data Validation : Cross-validate using orthogonal assays (e.g., Western blotting for protein targets alongside cell viability assays) .
Q. What is the proposed mechanism of action for the compound’s interaction with enzyme targets, and how is this validated experimentally?
- Methodological Answer :
- Hypothesis : The benzothiazole carbonyl and pyrazole nitrogen atoms chelate metal ions in enzyme active sites (e.g., kinase ATP-binding pockets) .
- Validation :
- Molecular Docking : Use AutoDock Vina to simulate binding poses with PDB structures (e.g., EGFR kinase) .
- Enzyme Inhibition Assays : Measure IC₅₀ values under varying substrate concentrations (Lineweaver-Burk plots) .
- Mutagenesis Studies : Modify key residues (e.g., Lys721 in EGFR) to confirm binding specificity .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation for in vivo studies?
- Methodological Answer :
- Stability Testing :
| Condition | Half-Life (h) | Degradation Products |
|---|---|---|
| pH 2.0 (37°C) | 8.2 | Hydrolyzed amide derivatives |
| pH 7.4 (37°C) | 48.5 | None detected |
| pH 9.0 (37°C) | 12.7 | Oxidized furan derivatives |
- Formulation : Use lyophilization with cyclodextrin-based excipients to enhance aqueous solubility and stability .
Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Key Modifications :
| Derivative | Substituent Change | Bioactivity Change |
|---|---|---|
| Trifluoromethoxy | Enhanced lipophilicity | 2.5x↑ COX-2 inhibition |
| Methoxy | Reduced metabolic stability | 1.8x↓ Anticancer IC₅₀ |
| Chloro | Increased electrophilicity | 3.0x↑ Kinase binding affinity |
- Design Strategy : Prioritize substituents balancing logP (2.5–3.5) and topological polar surface area (<90 Ų) for blood-brain barrier penetration .
Data Contradiction Analysis
Q. How should researchers resolve inconsistencies in reported IC₅₀ values across cell lines?
- Methodological Answer :
- Variable Control : Standardize cell culture conditions (e.g., passage number, serum concentration) and compound pre-treatment durations .
- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify cell line-specific resistance pathways (e.g., ABC transporter upregulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
